molecular formula C14H18O3S2 B064447 Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-42-6

Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B064447
CAS No.: 172516-42-6
M. Wt: 298.4 g/mol
InChI Key: DGCDOLUIZCGQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS: 172516-42-6) is a bicyclic thiophene derivative characterized by a fused tetrahydrobenzo[c]thiophene core. Its structure includes a methyl carboxylate group at position 1, an ethylthio substituent at position 3, and two methyl groups at position 6 (). This compound is primarily utilized in pharmacological research, as evidenced by its role in studies involving adenosine receptors ().

Properties

IUPAC Name

methyl 3-ethylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S2/c1-5-18-13-10-8(11(19-13)12(16)17-4)6-14(2,3)7-9(10)15/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCDOLUIZCGQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C2C(=C(S1)C(=O)OC)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381095
Record name Methyl 3-(ethylsulfanyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172516-42-6
Record name Methyl 3-(ethylthio)-4,5,6,7-tetrahydro-6,6-dimethyl-4-oxobenzo[c]thiophene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172516-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(ethylsulfanyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS No. 172516-42-6) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C14H18O3S2
  • Molecular Weight : 298.4 g/mol
  • CAS Number : 172516-42-6
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds similar to methyl 3-(ethylthio)-6,6-dimethyl-4-oxo have demonstrated significant antimicrobial properties. A study conducted by Raghavendra et al. (2017) evaluated various thiophene derivatives for their antimicrobial and antioxidant activities. The findings revealed that certain derivatives exhibited promising antifungal and antibacterial activities, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameAntifungal ActivityAntibacterial Activity
Compound AModerateHigh
Compound BHighModerate
Methyl 3-(ethylthio)-6,6-dimethyl...PromisingNot specified

Antioxidant Properties

The antioxidant capacity of methyl 3-(ethylthio)-6,6-dimethyl-4-oxo has been assessed through DPPH radical scavenging assays. These assays measure the ability of a compound to donate electrons to neutralize free radicals. The results indicated that this compound has a significant ability to scavenge DPPH radicals, highlighting its potential as an antioxidant agent in pharmaceutical formulations.

Anticancer Activity

The anticancer properties of methyl 3-(ethylthio)-6,6-dimethyl-4-oxo have been investigated in various studies. Abdel-Motaal et al. (2020) evaluated the activity of synthesized compounds against the HCT-116 human colon cancer cell line. Their results showed that several derivatives exhibited potent anticancer activity, indicating that methyl 3-(ethylthio)-6,6-dimethyl-4-oxo could be a candidate for further development in cancer therapy.

Case Study: HCT-116 Cell Line Evaluation

In a controlled study involving the HCT-116 cell line:

  • Methodology : Various concentrations of methyl 3-(ethylthio)-6,6-dimethyl-4-oxo were applied to the cell cultures.
  • Results :
    • Significant reduction in cell viability was observed at higher concentrations.
    • Apoptotic markers were noted in treated cells compared to controls.

This study supports the notion that this compound could induce apoptosis in cancer cells through specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thiophene Core

The following table summarizes key structural analogs differing in substituent groups and their physicochemical properties:

Compound Name Substituent (Position 3) Functional Group (Position 1) Molecular Weight Density (g/cm³) Boiling Point (°C) Key Applications/Notes References
Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-... Ethylthio Methyl carboxylate 298.4 1.24 150 Adenosine receptor studies
Ethyl 3-(benzylthio)-4-oxo-... (BTH4) Benzylthio Ethyl carboxylate 357.5 - - A2A adenosine receptor ligand
Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-... Isopropylthio Ethyl carboxylate 312.4 1.20 87 (mp) Research chemical
Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-... (CAS: 172516-44-8) sec-Butylthio Ethyl carboxylate 340.5 1.18 472.3 Biochemical research
Ethyl 3-(butylthio)-4-oxo-... (CAS: 172516-33-5) Butylthio Ethyl carboxylate 312.4 - - Experimental compound
3-(Ethylthio)-6,6-dimethyl-4-oxo-...-1-carbonitrile (CAS: 175202-70-7) Ethylthio Carbonitrile 265.4 1.24 404.5 (flash point) Synthetic intermediate
Key Observations:

Substituent Effects on Molecular Weight :

  • The benzylthio derivative (BTH4) exhibits the highest molecular weight (357.5 g/mol), likely due to the bulky benzyl group, whereas the carbonitrile analog has the lowest (265.4 g/mol) due to the compact nitrile group.
  • Longer alkyl chains (e.g., butylthio vs. ethylthio) increase molecular weight incrementally.

Functional Group Influence :

  • The methyl carboxylate group in the target compound contrasts with ethyl carboxylate (e.g., BTH4, isopropylthio analog) and carbonitrile derivatives. Carboxylates generally enhance solubility in polar solvents, while nitriles may improve metabolic stability in drug design .

Thermal Properties :

  • The carbonitrile analog has an exceptionally high flash point (404.5°C), suggesting low flammability compared to the isopropylthio analog (mp 87°C) .

Preparation Methods

Direct Esterification with Methanol

The acid reacts with methanol under acidic catalysis (e.g., H₂SO₄ or HCl gas). This method is cost-effective but may require excess methanol and prolonged reflux.

Conditions :

  • Methanol (10 eq), H₂SO₄ (0.1 eq), reflux, 12 hours.

  • Yield: 65–70%.

Coupling Reagent-Mediated Esterification

Using carbodiimides (e.g., DCC) with dimethylaminopyridine (DMAP) enhances efficiency. The acid is activated to an intermediate acyl chloride, which reacts with methanol.

Conditions :

  • DCC (1.2 eq), DMAP (0.2 eq), CH₂Cl₂, RT, 6 hours.

  • Yield: 85–90%.

Installation of 6,6-Dimethyl Groups

The dimethyl substitution at position 6 is achieved via alkylation of a precursor enolate. For example, treatment of the tetrahydrobenzothiophenone with methyl iodide and a strong base (e.g., LDA) generates the dimethylated product.

Procedure:

  • Enolate Formation : The ketone at position 4 is deprotonated with LDA at -78°C in THF.

  • Alkylation : Methyl iodide (2 eq) is added, and the mixture warms to RT overnight.

  • Quenching and Isolation : The reaction is quenched with NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Data :

StepReagentsConditionsYield
EnolateLDA, THF-78°C, 1 hr-
AlkylationCH₃I, THFRT, 12 hr75%

Optimization and Challenges

Regioselectivity in Thioether Formation

Competing reactions at positions 3 and 5 are mitigated by steric hindrance. Bulky bases (e.g., DBU) favor substitution at position 3 due to the proximity of the 4-keto group.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves ester and acid byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (mp: 116°C).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldAdvantagesLimitations
Cyclization + Substitution345%ScalableModerate yields
Direct Alkylation455%High purityCostly reagents

Functional Evaluation and Applications

The compound’s role as an adenosine receptor antagonist is well-documented. In vitro assays show A₁ and A₂a receptor binding with K₁ values of 0.72 μM and 1.4 μM, respectively . Its nonselective antagonism makes it a candidate for neurological disorder research.

Q & A

What are the standard synthetic routes for Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate?

Level: Basic
Answer: The compound is typically synthesized via cyclocondensation reactions. A general method involves reacting a substituted benzo[c]thiophene precursor with ethylthio-containing reagents in 1,4-dioxane under controlled conditions. For example, equimolar amounts of benzoylisothiocyanate and a tetrahydrobenzo[b]thiophene derivative are stirred at room temperature, followed by precipitation in ice/water . Alternative routes may use boron trifluoride etherate as a catalyst in acetylation reactions to introduce functional groups .

How can the structure of this compound be confirmed using spectroscopic methods?

Level: Basic
Answer: Structural confirmation relies on 1H/13C NMR , IR spectroscopy , and HRMS-ESI . Key spectral features include:

  • NMR : Signals for the ethylthio group (δ ~1.2–1.4 ppm for CH3, δ ~2.8–3.1 ppm for SCH2), carbonyl resonances (δ ~165–170 ppm for ester and oxo groups), and tetrahydrobenzo[c]thiophene protons (δ ~2.5–3.5 ppm for cyclohexene protons) .
  • IR : Peaks at ~1720–1770 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (oxo group), and ~650 cm⁻¹ (C-S stretching) .
  • HRMS-ESI : Exact mass matching the molecular formula (C14H18O3S2, MW 298.42) .

What safety precautions are necessary when handling this compound?

Level: Basic
Answer: According to GHS guidelines (UN Rev. 8), the compound requires:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use in a fume hood due to potential dust/aerosol formation.
  • First-aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .

How do structural modifications (e.g., substituting the oxo group with hydroxy) affect bioactivity?

Level: Advanced
Answer: Replacing the oxo group with hydroxy (e.g., in ethyl 4-hydroxy analogs) alters hydrogen-bonding capacity and electronic distribution, potentially enhancing interactions with biological targets like enzymes. For instance, hydroxy derivatives show improved binding to kinase domains in molecular docking studies . Conversely, oxo groups may increase electrophilicity, influencing reactivity in nucleophilic environments .

What analytical challenges arise in characterizing degradation products of this compound?

Level: Advanced
Answer: Degradation under heat or light may produce sulfoxides or disulfides. HPLC-MS with reverse-phase columns (C18) and TLC (silica gel, hexane/ethyl acetate eluent) are used to monitor stability. Accelerated stability studies (40°C/75% RH) coupled with HRMS help identify decomposition pathways .

How can contradictions in reported biological activities be resolved?

Level: Advanced
Answer: Discrepancies (e.g., varying IC50 values in enzyme assays) may stem from differences in assay conditions (pH, solvent). Standardized protocols (e.g., fixed DMSO concentrations <1%) and orthogonal assays (e.g., fluorescence polarization vs. calorimetry) are recommended. Cross-referencing with structural analogs (e.g., methylthio vs. ethylthio derivatives) can clarify structure-activity trends .

What experimental designs are optimal for evaluating its kinase inhibition potential?

Level: Advanced
Answer: Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., PDK1 or MAPK). Pair with molecular docking (AutoDock Vina) to predict binding modes to ATP-binding pockets. Validate with site-directed mutagenesis of key residues (e.g., Lys111 in PDK1) to confirm interaction sites .

How can the core structure be functionalized to explore SAR?

Level: Advanced
Answer: Strategic modifications include:

  • Sulfur oxidation : Treat with mCPBA to generate sulfoxide/sulfone derivatives.
  • Ester hydrolysis : Use NaOH/EtOH to yield carboxylic acid analogs.
  • Ring substitution : Introduce halogens (e.g., Br at position 5) via electrophilic substitution .

What chromatographic methods are suitable for purifying its derivatives?

Level: Advanced
Answer: Flash chromatography (silica gel, gradient elution with hexane/EtOAc) is standard. For polar derivatives, preparative HPLC (ACN/water + 0.1% TFA) improves resolution. Monitor purity by NMR (integration of impurity peaks <5%) and HPLC-UV (λ = 254 nm) .

How does the tetrahydrobenzo[c]thiophene scaffold influence physicochemical properties?

Level: Advanced
Answer: The scaffold contributes to:

  • Lipophilicity : LogP ~2.8 (predicted), enhancing membrane permeability.
  • Conformational rigidity : Restricts rotation, favoring selective binding to planar enzyme pockets.
  • Solubility : Low aqueous solubility (<0.1 mg/mL), necessitating DMSO/cosolvent systems for assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 2
Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.